molecular formula C25H28N2O3S2 B4562712 N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide

Cat. No.: B4562712
M. Wt: 468.6 g/mol
InChI Key: FUFDAHLCDLPMDN-UHFFFAOYSA-N
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Description

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the sulfonyl and phenylsulfanyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, thiols, and amines. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide shares structural similarities with other sulfonyl-containing glycinamides and phenylsulfanyl derivatives.

Uniqueness

  • The unique combination of functional groups in N2-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide provides distinct chemical properties and biological activities that differentiate it from other similar compounds. Its specific arrangement of aromatic rings and substituents contributes to its unique reactivity and potential applications.

Properties

IUPAC Name

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S2/c1-19-12-14-23(15-13-19)32(29,30)27(24-11-7-8-20(2)21(24)3)18-25(28)26-16-17-31-22-9-5-4-6-10-22/h4-15H,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFDAHLCDLPMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=C2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]glycinamide

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